N,N'-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide)
Description
N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide) is a synthetic organic compound characterized by its unique structure, which includes two tert-butylundecanamide groups linked by an ethane-1,2-diyl bridge
Properties
CAS No. |
61797-56-6 |
|---|---|
Molecular Formula |
C32H64N2O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-[tert-butyl(undecanoyl)amino]ethyl]undecanamide |
InChI |
InChI=1S/C32H64N2O2/c1-9-11-13-15-17-19-21-23-25-29(35)33(31(3,4)5)27-28-34(32(6,7)8)30(36)26-24-22-20-18-16-14-12-10-2/h9-28H2,1-8H3 |
InChI Key |
CZUXHBZGUQWWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N(CCN(C(=O)CCCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide) typically involves the reaction of ethane-1,2-diamine with tert-butylundecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the amide groups.
Reduction: Reduced amide groups to amines.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocompatible material and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the amide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with methyl groups instead of tert-butylundecanamide groups.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of amide groups.
N,N’-Di-tert-butylethylenediamine: Similar ethane-1,2-diyl bridge but with tert-butylamino groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundecanamide) is unique due to its long alkyl chains and tert-butyl groups, which impart specific physical and chemical properties. These properties make it suitable for applications requiring hydrophobicity and stability.
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